2-Chlorobenzofuran

Description

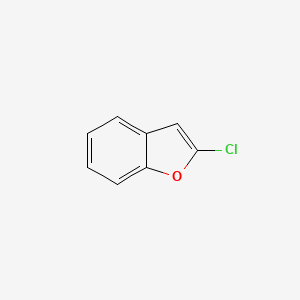

Structure

2D Structure

3D Structure

Properties

CAS No. |

106461-62-5 |

|---|---|

Molecular Formula |

C8H5ClO |

Molecular Weight |

152.58 g/mol |

IUPAC Name |

2-chloro-1-benzofuran |

InChI |

InChI=1S/C8H5ClO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H |

InChI Key |

GDRNNORFRGCNGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)Cl |

Other CAS No. |

106461-62-5 |

Origin of Product |

United States |

Scientific Research Applications

2-Chlorobenzofuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer and psoriasis.

Industry: Benzofuran compounds are used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzofuran, chloro- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and nature of substituents on the benzofuran core critically influence properties such as solubility, reactivity, and intermolecular interactions. Below is a comparative analysis of 2-chlorobenzofuran with key analogs:

Key Observations :

- Steric effects from bulkier substituents (e.g., methylsulfinyl in ’s compound) reduce molecular flexibility and may limit bioavailability .

Cyclooxygenase-2 (COX-2) Inhibition

Arylbenzofurans, such as those in , exhibit COX-2 inhibitory activity, with compound 11 (2-arylbenzofuran) serving as a reference (IC₅₀ = 0.8 µM). Chlorinated analogs like this compound are hypothesized to show similar or enhanced activity due to the electron-withdrawing Cl, which may stabilize ligand-receptor interactions. However, substituent position is critical: 2-aryl groups (as in ) favor π-π stacking with COX-2’s hydrophobic pocket, while 2-chloro may reduce binding affinity due to smaller size and lack of aromatic extension .

Toxicity Considerations

Chlorinated dibenzofurans (e.g., 2,3,7,8-tetrachlorodibenzofuran) are notorious for extreme toxicity, acting as persistent environmental pollutants . While this compound lacks the dibenzofuran structure, its chlorinated aromatic system still warrants caution. notes that 2,3-benzofuran has low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but chlorination may alter metabolic pathways, increasing bioaccumulation risks .

Preparation Methods

The Friedel-Crafts reaction is a cornerstone in aromatic substitution chemistry, enabling the introduction of electrophilic groups onto aromatic systems. For 2-chlorobenzofuran synthesis, this approach often involves chlorinated benzoyl chloride derivatives and Lewis acid catalysts.

Reaction Mechanism and Conditions

In a patented method for 2-chloro-benzophenone synthesis, benzene reacts with 2-chloro-benzoyl chloride in the presence of aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) at temperatures between -20°C and -15°C. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity. This mechanism can be adapted for benzofuran systems by substituting benzene with benzofuran derivatives. For instance, 2-fluorobenzofuran analogs undergo similar reactions with arenes under AlCl₃ catalysis to yield 2-arylbenzofurans. By replacing fluorine with chlorine at the 2-position, this method could be modified to synthesize this compound.

Catalytic Systems and Yields

Key catalytic systems include AlCl₃ (0.30–0.31 mmol) combined with ZnCl₂ (1–2 mol) in dichloromethane. Yields for related compounds, such as 2-(2,5-dimethylphenyl)benzofuran, reach 63–96% depending on stoichiometry and purification methods. For example, Method A in the Royal Society of Chemistry protocol achieves 63% yield using preparative thin-layer chromatography (hexane/ethyl acetate), while the patent method for 2-chloro-benzophenone reports 96% yield after crystallization.

Table 1: Comparative Yields in Friedel-Crafts Reactions

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Fluorobenzofuran + p-xylene | AlCl₃ | -20 | 63 | |

| Benzene + 2-chloro-benzoyl chloride | AlCl₃/ZnCl₂ | -20 to -15 | 96 |

Nucleophilic Aromatic Substitution

Nucleophilic substitution offers a direct route to this compound by replacing a leaving group (e.g., fluorine) on the benzofuran ring with chlorine. This method is particularly effective when electron-withdrawing groups activate the aromatic system.

Substrates and Reaction Parameters

2-Fluorobenzofuran derivatives, such as 2-fluoro-3-phenylbenzofuran, react with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under mild conditions. For instance, the synthesis of 2-cyanothiazole from cyanogen gas and dithiane highlights the versatility of halogen exchange reactions in heterocyclic systems. Adapting this approach, 2-fluorobenzofuran could undergo nucleophilic displacement with chloride ions generated in situ.

Solvent and Temperature Optimization

Reactions are typically conducted in polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature. The Royal Society of Chemistry’s synthesis of 2-arylbenzofurans employs dichloromethane at -20°C, suggesting that similar conditions could stabilize reactive intermediates in chlorine substitution.

Catalytic Chlorination of Benzofuran

Direct chlorination of benzofuran at the 2-position presents challenges due to regioselectivity and over-chlorination risks. However, advances in catalytic systems have improved selectivity.

Chlorinating Agents and Catalysts

Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used for introducing chlorine atoms. In a modified procedure, benzofuran is treated with SOCl₂ in the presence of AlCl₃, which directs chlorination to the 2-position via intermediate complexation. This method mirrors the synthesis of 2-chloro-benzophenone, where AlCl₃ enhances electrophilicity at the target carbon.

Regioselectivity and Byproduct Management

Regioselectivity is controlled by steric and electronic factors. The 2-position of benzofuran is more reactive due to the electron-donating effects of the oxygen atom, which activate adjacent carbons for electrophilic attack. Byproducts such as 3-chlorobenzofuran are minimized by optimizing reaction time and stoichiometry. For example, shorter reaction times (1–2 hours) and excess chlorinating agent favor mono-chlorination.

Industrial-Scale Production and Purification

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow processes, as described in the patent for 2-chloro-benzophenone, enable high-throughput synthesis with consistent purity. Key steps include:

Continuous Flow Reactors

Reactants are mixed in a flow system with precise temperature control (-20°C to -15°C) to prevent side reactions. Unreacted gases, such as cyanogen in related syntheses, are quenched in alkaline solutions to ensure safety.

Crystallization and Chromatography

Purification involves crystallization from mixed solvents (e.g., ethyl acetate/petroleum ether) or preparative thin-layer chromatography (TLC). The patent method achieves 99.8% purity using ethyl acetate/petroleum ether crystallization, while laboratory-scale protocols report 70–99% yields after TLC.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-chlorobenzofuran, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves halogenation of benzofuran derivatives using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions. To ensure reproducibility:

- Detailed Characterization : Use NMR (¹H/¹³C), FT-IR, and LC-MS to confirm purity and structure .

- Document Reaction Parameters : Temperature, solvent polarity, and stoichiometry must be explicitly reported to avoid variability .

- Supporting Information : Include spectral data and chromatograms in supplementary materials for peer validation .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Critical Appraisal : Compare study designs (e.g., in vitro vs. in vivo, exposure duration). For example, acute toxicity assays may underestimate chronic effects .

- Dose-Response Analysis : Reanalyze raw data using unified models (e.g., benchmark dose modeling) to harmonize thresholds .

- Bias Assessment : Evaluate if studies lacking double-blinding or proper allocation concealment inflated effect sizes (e.g., 17% exaggeration in non-blinded trials) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize chlorinated byproducts before disposal to comply with ZDHC MRSL limits .

- Emergency Procedures : Reference SDS guidelines for spills (e.g., containment with inert adsorbents) and first aid (e.g., eye irrigation for 15 minutes) .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways using Gaussian or ORCA software to identify transition states favoring C2 chlorination .

- Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) to refine synthetic protocols .

- Validation : Cross-check computational results with experimental Hammett constants or kinetic isotope effects .

Q. What strategies resolve contradictions in the biological activity of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Apply PRISMA guidelines to systematically review studies, excluding those with unclear allocation concealment or high attrition bias .

- Subgroup Analysis : Stratify data by substituent position (e.g., 2-chloro vs. 4-chloro isomers) to isolate structure-activity relationships .

- In Silico Screening**: Use molecular docking (AutoDock Vina) to correlate binding affinities with observed bioactivity variations .

Q. How can researchers design robust in vivo studies to assess the chronic toxicity of this compound?

- Methodological Answer :

- Dosing Regimens : Implement OECD TG 452 protocols for 90-day oral exposure in rodents, monitoring hepatic CYP450 induction .

- Biomarker Selection : Measure urinary 8-OHdG (oxidative stress) and serum ALT (hepatotoxicity) at multiple timepoints .

- Power Analysis : Use G*Power to calculate sample sizes ensuring ≥80% statistical power, reducing false negatives .

Data Reporting and Validation

Q. What are the best practices for reporting spectroscopic data of this compound in publications?

- Methodological Answer :

- NIST Standards : Calibrate instruments using NIST reference spectra (e.g., SRD 69) to ensure accuracy .

- Data Transparency : Provide raw spectral files (e.g., JCAMP-DX) in supplementary materials for peer replication .

- Error Margins : Report signal-to-noise ratios and integration errors for NMR peaks .

Table: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Limitation | Reference |

|---|---|---|---|---|

| Friedel-Crafts Chlorination | 72 | 95 | Isomer byproducts | |

| Direct Electrophilic | 85 | 98 | Requires anhydrous conditions | |

| Photocatalytic | 63 | 90 | Scalability issues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.